Isopropanol

Descripción

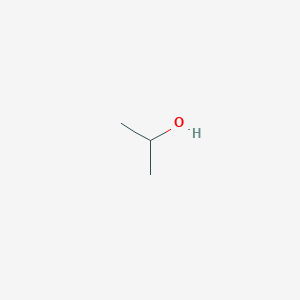

Propan-2-ol is a secondary alcohol that is propane in which one of the hydrogens attached to the central carbon is substituted by a hydroxy group. It has a role as a protic solvent. It is a secondary fatty alcohol and a secondary alcohol.

An isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.

Isopropyl Alcohol is a natural product found in Opuntia ficus-indica, Malus pumila, and other organisms with data available.

Isopropyl Alcohol is an isomer of propyl alcohol with antibacterial properties. Although the exact mechanism of isopropanol's disinfecting action is not known, it might kill cells by denaturing cell proteins and DNA, interfering with cellular metabolism, and dissolving cell lipo-protein membranes. This compound is used in soaps and lotions as an antiseptic.

Isopropyl alcohol or 2-propanol is an isomer of 1-propanol. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic. Small amounts of this alcohol are produced naturally by gut microbial flora.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

An isomer of 1-PROPANOL. It is a colorless liquid having disinfectant properties. It is used in the manufacture of acetone and its derivatives and as a solvent. Topically, it is used as an antiseptic.

See also: Chlorhexidine Gluconate; Isopropyl Alcohol (component of); Benzocaine; Isopropyl Alcohol (component of); Iodine Povacrylex; Isopropyl Alcohol (component of) ... View More ...

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O, Array, (CH3)2CHOH | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | isopropyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isopropyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020762 | |

| Record name | Isopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Volatile, colorless liquid with a sharp musty odor like rubbing alcohol. Flash point of 53 °F. Vapors are heavier than air and mildly irritating to the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, soaps, window cleaners. Sold in 70% aqueous solution as rubbing alcohol., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with the odor of rubbing alcohol; [NIOSH], Liquid, COLOURLESS LIQUID., clear, colourless, flammable liquid with a characteristic odour, Colorless liquid with the odor of rubbing alcohol. | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180.5 °F at 760 mmHg (NTP, 1992), 82.3 °C at 760 mm Hg, 83 °C, 181 °F | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

53 °F (NTP, 1992), 12 °C, 12 °C, 53 °F (Closed cup), 75 °F (open cup) /91% isopropanol/, 11.7 °C c.c., 53 °F | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with alcohol, ether, chloroform; insoluble in salt solution, Very soluble in benzene, Miscible with most organic solvents, > 10% in alcohol, ether, and acetone, In water, infinitely soluble at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, ether and organic solvents, Miscible | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.78509 at 25 °C, Freezing point -89.5 °C; forms azeotrope with water (bp 80.37 °C, 760 mm Hg, density 0.83361 at 0 °C/4 °C) /Isopropanol 87.7% (wt/wt)/, % in saturated air: 5.8 (25 °C); density of saturated air: 1.06 (Air = 1); 1 mg/L = 408 ppm and 1 ppm = 2.45 mg/cu m at 25 °C, 760 mm Hg, Coefficient of expansion: 0.00107 per °C; density correction: 0.00082 per °C, Liquid heat capacity: 0.605 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.937 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00717 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.352 BTU/lb-F at 75 °F, Relative density (water = 1): 0.79, 0.785 (20°), 0.79 | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/405/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

33 mmHg at 68 °F ; 40 mmHg at 74.8 °F (NTP, 1992), 45.4 [mmHg], 45.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.4, 33 mmHg | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Anhydrous: acidity (0.002 wt%); alkalinity (0.0001 meq/l); water (0.1 wt% max). | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

67-63-0 | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl alcohol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND2M416302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-127.3 °F (NTP, 1992), -87.9 °C, -90 °C, -127 °F | |

| Record name | ISOPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/946 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOPROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0554 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ALCOHOL (2-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/475 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0359.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Isopropanol: A Comprehensive Technical Guide to its Physical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Isopropanol, also known as isopropyl alcohol or 2-propanol, is a widely utilized solvent and disinfectant in a multitude of research and pharmaceutical applications. A thorough understanding of its physical properties is paramount for its effective and safe use in experimental design, drug formulation, and manufacturing processes. This in-depth technical guide provides a detailed overview of the core physical characteristics of this compound, methodologies for their determination, and essential safety protocols.

Core Physical and Chemical Properties

This compound (C₃H₈O) is a colorless, flammable liquid with a characteristic alcoholic odor.[1][2] It is the simplest secondary alcohol and is miscible with water and many organic solvents.[2][3]

Table 1: Key Physical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Molecular Formula | C₃H₈O | - | - | [3] |

| Molar Mass | 60.10 g/mol | - | - | [2] |

| Density | 0.785 g/mL | 25 | Ambient | [2] |

| Melting Point | -89.5 °C | - | 1 atm | [3] |

| Boiling Point | 82.3 °C | - | 1 atm | [4] |

| Flash Point | 11.7 °C (Closed Cup) | - | 1 atm | [2] |

| Autoignition Temperature | 399 °C | - | 1 atm | [5] |

| Viscosity | 2.1 mPa·s | 25 | Ambient | [5] |

| Surface Tension | 21.7 dyn/cm | 20 | Ambient | [3] |

| Refractive Index (n_D) | 1.377 | 20 | Ambient | [2] |

| Vapor Pressure | 44 mmHg | 25 | - | [5] |

Solubility Profile

This compound's miscibility with a wide range of polar and non-polar substances makes it a versatile solvent in research.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Miscible in all proportions | [3] |

| Ethanol | Miscible | [3] |

| Methanol | Miscible | [3] |

| Acetone | Miscible | [3] |

| Benzene | Miscible | [2] |

| Chloroform | Miscible | [3] |

| Diethyl Ether | Miscible | [3] |

| Glycerol | Soluble | [3] |

Spectroscopic Data

Spectroscopic analysis is a cornerstone of chemical identification and quantification. Below are key spectral data for this compound.

Table 3: Spectroscopic Properties of this compound

| Technique | Key Data and Interpretation | Reference(s) |

| UV-Vis Spectroscopy | This compound has a UV cutoff at approximately 205 nm, meaning it is transparent at wavelengths above this and suitable as a solvent for UV-Vis analysis in that range.[3][6] | [3][6] |

| FT-IR Spectroscopy | The FT-IR spectrum of this compound exhibits a prominent broad peak around 3300 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-H stretching vibrations are observed around 2970 cm⁻¹. A distinct C-O stretching peak appears around 1130 cm⁻¹.[7][8] | [7][8] |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum in CDCl₃ typically shows a doublet at ~1.2 ppm (6H, -CH₃), a septet at ~4.0 ppm (1H, -CH), and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.[9][10][11][12] | [9][10][11][12] |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum in CDCl₃ displays two signals: one around 25 ppm corresponding to the two equivalent methyl carbons (-CH₃) and another around 64 ppm for the carbon attached to the hydroxyl group (-CHOH).[9][13][14][15][16] | [9][13][14][15][16] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for research applications. The following sections outline the principles behind standard methodologies.

Density

The density of this compound can be accurately determined using a pycnometer or a digital density meter. The ASTM D891 standard provides a detailed procedure. The method involves weighing a calibrated pycnometer empty, then filled with the this compound sample at a controlled temperature. The density is calculated from the mass and the known volume of the pycnometer.

Boiling Point

The boiling point is determined by distillation, following a procedure such as ASTM D1078.[17] A sample of this compound is heated in a distillation flask, and the temperature of the vapor is measured as it condenses. The constant temperature observed during the distillation of the pure liquid is recorded as its boiling point.

Flash Point

The flash point is determined using a closed-cup tester, as described in ASTM D56. The this compound sample is heated at a controlled rate in a closed cup. A small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Viscosity

The viscosity of this compound can be measured using a rotational viscometer according to ASTM D2196.[18][19][20][21][22] This method involves measuring the torque required to rotate a spindle submerged in the this compound sample at a constant speed. The viscosity is then calculated based on the torque, spindle geometry, and rotational speed.

Surface Tension

Surface tension can be determined using the Du Noüy ring method as outlined in ASTM D971.[23][24][25][26][27] A platinum-iridium ring is submerged in the this compound and then slowly pulled through the liquid-air interface. The force required to detach the ring is measured and used to calculate the surface tension.

Refractive Index

The refractive index is measured using a refractometer, following a standard method like ASTM D1218.[28][29][30][31][32] A drop of the this compound sample is placed on the prism of the refractometer. Light is passed through the sample, and the angle of refraction is measured. This angle is then converted to the refractive index.

Safety and Handling for Research Applications

Due to its flammable nature and potential health effects, proper safety protocols are essential when working with this compound in a laboratory setting.[1][33]

-

Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][33]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[1][33]

-

Fire Safety: Keep this compound away from open flames, sparks, and hot surfaces.[1] Store in a designated flammables cabinet.[33] Ensure fire extinguishers (e.g., carbon dioxide or dry chemical) are readily accessible.

-

Storage: Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][34]

-

Spills: In case of a small spill, absorb the this compound with an inert material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal. For larger spills, evacuate the area and follow emergency procedures.[35]

-

Disposal: this compound is considered hazardous waste and should be disposed of according to institutional and local regulations.[36][37] Do not pour it down the drain.[36] Collect waste this compound in a designated, labeled container for pickup by a certified waste disposal service.[36]

This guide provides a comprehensive overview of the physical properties of this compound relevant to its use in research and development. By understanding these properties and adhering to safe handling practices, researchers can ensure the accuracy, reliability, and safety of their experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. Isopropyl alcohol | 67-63-0 [chemicalbook.com]

- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Product information: Isopropyl Alcohol (IPA) - Cedre [wwz.cedre.fr]

- 6. researchgate.net [researchgate.net]

- 7. This compound – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 8. Isopropyl Alcohol [webbook.nist.gov]

- 9. hnl3_sln.html [ursula.chem.yale.edu]

- 10. hmdb.ca [hmdb.ca]

- 11. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Isopropyl alcohol(67-63-0) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. hmdb.ca [hmdb.ca]

- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 18. industrialphysics.com [industrialphysics.com]

- 19. scribd.com [scribd.com]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. scribd.com [scribd.com]

- 22. standards.globalspec.com [standards.globalspec.com]

- 23. surface-technology-germany.de [surface-technology-germany.de]

- 24. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]

- 25. mastrad.com [mastrad.com]

- 26. ASTM D971 Automatic Surface Tension Meter Du Nouy Ring Digital Oil Interfacial Tension Tester - Interfacial Tension Tester and Transformer Oil Tester [lucyelec.en.made-in-china.com]

- 27. ASTM D971 - Measurement of interfacial tension with a ring - DataPhysics Instruments [dataphysics-instruments.com]

- 28. petrolube.com [petrolube.com]

- 29. matestlabs.com [matestlabs.com]

- 30. scribd.com [scribd.com]

- 31. webstore.ansi.org [webstore.ansi.org]

- 32. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 33. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]

- 34. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 35. airgas.com [airgas.com]

- 36. collectandrecycle.com [collectandrecycle.com]

- 37. solvent-recyclers.com [solvent-recyclers.com]

The Chemical Reactivity of Isopropanol in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopropanol (IPA), a ubiquitous and relatively benign solvent, possesses a rich and versatile chemical reactivity that extends far beyond its common laboratory use. This guide provides an in-depth exploration of this compound's core functionalities in modern organic synthesis, detailing its roles as a solvent, a reducing agent, and a key reactant. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key reaction mechanisms to provide a comprehensive resource for professionals in research and drug development.

This compound as a Solvent in Organic Synthesis

This compound's utility as a solvent is predicated on its moderate polarity, protic nature, and low freezing point. It is miscible with water and a wide range of organic solvents, making it a versatile choice for various reaction conditions.[1]

Key Advantages:

-

Polar Protic Medium: Capable of solvating both polar and non-polar compounds, making it suitable for a diverse array of reactions.[2]

-

Low Freezing Point: With a freezing point of -89 °C, this compound is an excellent solvent for low-temperature reactions.[2]

-

Hydrogen Bonding: Can participate in hydrogen bonding, which can influence reaction pathways and transition states.

-

Safety and Cost: It is relatively less toxic than methanol and is an economical solvent choice.[3]

Applications:

-

Solvent for Reactions: Frequently employed as a solvent for reactions that require a higher boiling protic solvent than ethanol.[3]

-

Crystallization: Its ability to dissolve compounds when hot and not when cold makes it a good solvent for the recrystallization of a variety of organic compounds.[2]

-

Extractions: Often used as a co-solvent in extraction procedures to modify the polarity of the extracting phase.[3]

This compound as a Reducing Agent and Hydrogen Donor

One of the most significant roles of this compound in organic synthesis is as a source of hydride for reduction reactions. It is a key component in both stoichiometric and catalytic reductions, most notably in Meerwein-Ponndorf-Verley (MPV) reductions and transfer hydrogenations.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst, with this compound serving as the hydride donor.[4][5]

Mechanism: The reaction proceeds through a six-membered cyclic transition state where the hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate. The resulting acetone is often removed by distillation to drive the equilibrium towards the products.[4]

Key Features:

-

High Chemoselectivity: Reduces aldehydes and ketones without affecting other reducible functional groups such as esters, nitro groups, and carbon-carbon double bonds.

-

Mild Conditions: The reaction is typically carried out under neutral and mild conditions.[5]

-

Stereoselectivity: Can be adapted for stereoselective reductions of prochiral ketones to furnish chiral alcohols.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of 4-tert-Butylcyclohexanone

This protocol is adapted from studies on the MPV reduction of substituted cyclohexanones.[6][7]

Materials:

-

4-tert-butylcyclohexanone

-

Aluminum isopropoxide

-

Anhydrous this compound

-

Anhydrous toluene (optional, for azeotropic removal of acetone)

-

2 M Sulfuric acid

-

Diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a distillation head and a reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylcyclohexanone (1 equivalent) and a solution of aluminum isopropoxide (0.5-1.0 equivalent) in anhydrous this compound.

-

The flask is fitted with a distillation apparatus.

-

The reaction mixture is heated to a gentle reflux. The acetone formed during the reaction is slowly distilled off with some this compound.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the slow addition of 2 M sulfuric acid to hydrolyze the aluminum alkoxide.

-

The product is extracted with diethyl ether or dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, 4-tert-butylcyclohexanol.

-

The product can be further purified by column chromatography or recrystallization.

Transfer Hydrogenation

In transfer hydrogenation, this compound serves as a hydrogen donor in the presence of a transition metal catalyst. This method provides a safer and more convenient alternative to using high-pressure hydrogen gas. A wide range of catalysts based on ruthenium, iridium, iron, and other metals are effective for this transformation.[8][9]

Substrate Scope:

-

Ketones and Aldehydes: Reduction to the corresponding alcohols.

-

Imines: Reduction to amines.

-

Activated Alkenes: Reduction of carbon-carbon double bonds conjugated to electron-withdrawing groups. In some cases, catalyst-free transfer hydrogenation of activated alkenes using only this compound has been reported.[10]

Quantitative Data:

The efficiency of transfer hydrogenation is highly dependent on the catalyst, substrate, and reaction conditions.

| Catalyst System | Substrate | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Cu-Zn-Al | Acetophenone | 180 | 2 | 89.4 | 93.2 (to 1-Phenylethanol) | [8] |

| [{Ir(μ-OMe)(cod)}]₂ / PPh₃ | Acetophenone | 60 | 2 | ~90 | >99 (to 1-Phenylethanol) | [11] |

| (Cyclopentadienone)iron(0) carbonyl | (E)-2-methyl-3-phenylprop-2-en-1-ol | 130 | 24 | >98 | N/A | [9] |

| Pd@SiO₂ | Acetophenone | 80 | 2 | >99.3 | 100 (to 1-Phenylethanol) | [12] |

Experimental Protocol: Iron-Catalyzed Transfer Hydrogenation of an Allylic Alcohol

This protocol is a general representation based on reported iron-catalyzed transfer hydrogenations.[9][13]

Materials:

-

Allylic alcohol (e.g., (E)-2-methyl-3-phenylprop-2-en-1-ol)

-

(Cyclopentadienone)iron(0) carbonyl complex (precatalyst)

-

Potassium carbonate (K₂CO₃)

-

This compound (reagent grade)

-

Schlenk tube or other sealable reaction vessel

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the allylic alcohol (1.0 mmol), the iron precatalyst (e.g., 4 mol %), and potassium carbonate (4 mol %).

-

Add this compound to achieve the desired concentration (e.g., 0.5 M).

-

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 130 °C) with vigorous stirring for the required duration (e.g., 24 hours).

-

Monitor the reaction progress by TLC or GC analysis of aliquots.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel flash chromatography.

This compound as a Reactant in Organic Synthesis

Beyond its role as a solvent and reducing agent, this compound is a versatile C3 building block in a variety of organic transformations.

Esterification

This compound readily undergoes esterification with carboxylic acids to form isopropyl esters, which are valuable as solvents and fragrances. The Fischer esterification, an acid-catalyzed equilibrium process, is a common method for this transformation.[14]

Mechanism: The reaction involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the this compound hydroxyl group. Subsequent dehydration yields the ester. The use of excess this compound or the removal of water drives the equilibrium towards the product.[14]

Quantitative Data for Esterification of Carboxylic Acids with Alcohols:

Experimental Protocol: Fischer Esterification of Acetic Acid with this compound

This is a general laboratory procedure for the synthesis of isopropyl acetate.

Materials:

-

Glacial acetic acid

-

This compound

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel

-

Heating mantle and magnetic stirrer

Procedure:

-

Combine acetic acid (1 equivalent) and an excess of this compound (e.g., 3 equivalents) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The isopropyl acetate can be purified by simple distillation.

Friedel-Crafts Alkylation

This compound can serve as an alkylating agent in Friedel-Crafts reactions to introduce an isopropyl group onto aromatic rings. This reaction is typically catalyzed by solid acids like zeolites, which offer environmental and process advantages over traditional Lewis acids.[17]

Mechanism: The reaction proceeds via the formation of an isopropyl cation or a related electrophilic species, which then attacks the aromatic ring.

Quantitative Data for Alkylation of Toluene with this compound over SAPO-5 Catalyst:

| Temperature (K) | Toluene Conversion (%) | Cymene Yield (%) | p-Cymene Selectivity (%) | Reference |

| 453 | 25 | 23 | 45 | [18] |

| 483 | 40 | 38 | 42 | [18] |

| 513 | 55 | 52 | 38 | [18] |

| 553 | 48 | 45 | 35 | [18] |

Experimental Protocol: Vapor-Phase Alkylation of Toluene with this compound over a Zeolite Catalyst

This protocol is a generalized procedure for a continuous flow reaction.[17]

Materials:

-

Solid acid catalyst (e.g., SAPO-5 or other zeolite)

-

Toluene

-

This compound

-

Fixed-bed reactor system

-

High-performance liquid chromatography (HPLC) pump

-

Vaporizer and preheater

-

Condenser

Procedure:

-

Catalyst Preparation: Activate the zeolite catalyst by calcining at high temperature (e.g., 550 °C) for several hours.

-

Reactor Setup: Pack the fixed-bed reactor with the activated catalyst.

-

Reaction Execution:

-

Heat the reactor to the desired temperature (e.g., 453-553 K).

-

Introduce a liquid feed of toluene and this compound at a specific molar ratio using an HPLC pump.

-

The feed is vaporized and preheated before entering the reactor.

-

Maintain a constant weight hourly space velocity (WHSV).

-

-

Product Collection: The effluent from the reactor is cooled in a condenser to liquefy the products.

-

Analysis: The product mixture is analyzed by gas chromatography to determine conversion and selectivity.

Applications in Drug Development and Pharmaceutical Synthesis

This compound's diverse reactivity makes it a valuable reagent and solvent in the pharmaceutical industry.

-

Synthesis of Amoxicillin: this compound is used as a solvent in the acylation step of 6-aminopenicillanic acid (6-APA) to produce amoxicillin. It is also used in the work-up and crystallization of amoxicillin trihydrate, helping to prevent the formation of undesired salts and control impurities.[19][20][21]

-

Synthesis of Chloramphenicol Intermediates: In the synthesis of chloramphenicol, an aluminum isopropoxide-mediated reduction (an MPV-type reduction) is a key step to reduce a keto group to a secondary alcohol.[22] this compound is also used as a solvent for recrystallization and in enzymatic reductions for the preparation of chloramphenicol compounds.[23][24][25]

-

As a Reagent and Solvent: It is widely used as a solvent for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to act as a terminal reductant in biocatalytic reductions is also leveraged in green pharmaceutical synthesis.

Visualizations of Key Mechanisms and Workflows

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Meerwein-Ponndorf-Verley (MPV) Reduction Catalytic Cycle

Caption: Catalytic Cycle of the MPV Reduction.

General Experimental Workflow for Organic Synthesis

Caption: A General Experimental Workflow.

Conclusion

This compound is a multifaceted and indispensable tool in the arsenal of the modern organic chemist. Its roles as a versatile solvent, a mild and selective reducing agent, and a readily available C3 building block underscore its importance in both academic research and industrial applications, including the synthesis of complex pharmaceutical compounds. A thorough understanding of its chemical reactivity, reaction mechanisms, and practical applications, as detailed in this guide, is crucial for the development of efficient, safe, and sustainable synthetic methodologies.

References

- 1. scielo.br [scielo.br]

- 2. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 3. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. technoarete.org [technoarete.org]

- 14. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ias.ac.in [ias.ac.in]

- 17. An Improved Process For The Synthesis Of Amoxicillin Trihydrate [quickcompany.in]

- 18. WO2014128538A1 - A process for the preparation of amoxicillin trihydrate - Google Patents [patents.google.com]

- 19. WO2014128538A1 - A process for the preparation of amoxicillin trihydrate - Google Patents [patents.google.com]

- 20. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]

- 22. CN106566851B - Preparation method of chloramphenicol compound - Google Patents [patents.google.com]

- 23. WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. proceedings.blucher.com.br [proceedings.blucher.com.br]